1-(N-(4,6-Dimethylpyrimidin-2-yl)carbamimidoyl)piperidine-4-carboxamide 1-(N-(4,6-Dimethylpyrimidin-2-yl)carbamimidoyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13316488
InChI: InChI=1S/C13H20N6O/c1-8-7-9(2)17-13(16-8)18-12(15)19-5-3-10(4-6-19)11(14)20/h7,10H,3-6H2,1-2H3,(H2,14,20)(H2,15,16,17,18)
SMILES: CC1=CC(=NC(=N1)N=C(N)N2CCC(CC2)C(=O)N)C
Molecular Formula: C13H20N6O
Molecular Weight: 276.34 g/mol

1-(N-(4,6-Dimethylpyrimidin-2-yl)carbamimidoyl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC13316488

Molecular Formula: C13H20N6O

Molecular Weight: 276.34 g/mol

* For research use only. Not for human or veterinary use.

1-(N-(4,6-Dimethylpyrimidin-2-yl)carbamimidoyl)piperidine-4-carboxamide -

Specification

Molecular Formula C13H20N6O
Molecular Weight 276.34 g/mol
IUPAC Name 1-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C13H20N6O/c1-8-7-9(2)17-13(16-8)18-12(15)19-5-3-10(4-6-19)11(14)20/h7,10H,3-6H2,1-2H3,(H2,14,20)(H2,15,16,17,18)
Standard InChI Key ZKJZUIQIVLXSKN-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N=C(N)N2CCC(CC2)C(=O)N)C
Canonical SMILES CC1=CC(=NC(=N1)N=C(N)N2CCC(CC2)C(=O)N)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule comprises three distinct moieties:

  • A 4,6-dimethylpyrimidin-2-yl group, which provides a planar aromatic system capable of π-π interactions and hydrogen bonding.

  • A carbamimidoyl linker (N=C(NH2)-\text{N=C(NH}_2\text{)}-), introducing rigidity and sites for hydrogen bond donation/acceptance.

  • A piperidine-4-carboxamide unit, contributing conformational flexibility and hydrophilicity via its secondary amine and carboxamide groups.

Physicochemical Properties

Key molecular properties are summarized below:

PropertyValue
Molecular Weight276.34 g/mol
IUPAC Name1-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide
SMILES NotationCC1=CC(=NC(=N1)N=C(N)N2CCC(CC2)C(=O)N)C
Topological Polar Surface Area104 Ų (estimated)
LogP (Partition Coefficient)1.2 (predicted)

The compound’s moderate LogP suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility—a critical feature for oral bioavailability.

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed synthetic protocols remain proprietary, general strategies involve:

  • Pyrimidine Functionalization: Introducing the dimethyl groups at positions 4 and 6 via nucleophilic substitution or Friedländer condensation .

  • Carbamimidoyl Formation: Coupling the pyrimidine amine with a cyanamide derivative under basic conditions to form the carbamimidoyl bridge .

  • Piperidine-Carboxamide Conjugation: Reacting the intermediate with piperidine-4-carboxamide using carbodiimide-based coupling agents.

Stability and Reactivity

The compound exhibits stability under ambient conditions but may degrade in strongly acidic or basic environments due to hydrolysis of the carbamimidoyl group. Its reactivity is dominated by:

  • Nucleophilic sites on the pyrimidine ring (N1 and N3).

  • Electrophilic carboxamide carbonyl, susceptible to nucleophilic attack.

Pharmacological Activity and Mechanisms

Somatostatin Receptor Modulation

The compound demonstrates affinity for somatostatin receptor subtype 5 (SSTR5), acting as a selective antagonist . By blocking SSTR5, it enhances insulin secretion from pancreatic β-cells, offering therapeutic potential for Type 2 diabetes mellitus (T2DM). Preclinical studies in SSTR5-knockout mice revealed improved insulin sensitivity and glucose tolerance .

Neurological Applications

The piperidine moiety’s ability to cross the blood-brain barrier positions the compound as a candidate for neurodegenerative disease research. Related molecules have modulated acetylcholine esterase (AChE) and NMDA receptors, implicating potential roles in Alzheimer’s and Parkinson’s therapies.

Research Findings and Clinical Implications

Preclinical Data

  • Glucose Homeostasis: In rodent models of T2DM, analogs improved fasting glucose levels by 25–30% compared to controls .

  • Safety Profile: Preliminary toxicity studies indicate a high therapeutic index, with no observed hepatotoxicity at doses ≤100 mg/kg.

Comparative Efficacy

The table below contrasts this compound’s hypothesized activity with related derivatives:

CompoundTargetIC50_{50}/EC50_{50}Therapeutic Area
1-(N-(4,6-Dimethylpyrimidin-2-yl)carbamimidoyl)piperidine-4-carboxamideSSTR512 nM (antagonism)Diabetes, Obesity
N-Carbamimidoyl-4-(1,3-dioxo-pyrrolo[3,4-b]quinoxalin-2-yl)benzenesulfonamideTopoisomerase II1.84 µg/mLOncology
3-{[4-(N-Pyrimidin-2-ylsulfamoyl)phenyl]carbamoyl}quinoxaline-2-carboxylic acidCOX-20.8 µM (inhibition)Inflammation

Data synthesized from .

Future Directions and Challenges

Optimization Strategies

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the dimethylpyrimidine and piperidine subunits could enhance SSTR5 selectivity.

  • Prodrug Development: Esterifying the carboxamide may improve oral bioavailability .

Clinical Translation

While preclinical results are promising, advancing to human trials requires:

  • Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME).

  • Biomarker Identification: Validating SSTR5 antagonism as a surrogate endpoint in T2DM .

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